![molecular formula C15H10N2O4 B2405783 1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 356578-53-5](/img/structure/B2405783.png)
1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (1,3-DIPC) is an organic compound that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It is a member of the isoindole carboxylic acid family, which has been studied for its wide range of potential applications in the medical, agricultural and industrial fields.
Scientific Research Applications
Anti-Fibrotic Activity
The compound has been investigated for its anti-fibrotic potential. In a study by Gu et al., novel 2-(pyridin-2-yl) pyrimidine derivatives (which include our compound of interest) were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic activities, surpassing the effects of Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the expression of collagen .
Biochemical Pathways
Similar compounds have shown to affect the collagen synthesis pathway .
Result of Action
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
properties
IUPAC Name |
1,3-dioxo-2-(pyridin-2-ylmethyl)isoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-13-11-5-4-9(15(20)21)7-12(11)14(19)17(13)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURSGGXNUSIVEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid |
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